Indole

Catalog No.
S530631
CAS No.
120-72-9
M.F
C8H7N
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indole

CAS Number

120-72-9

Product Name

Indole

IUPAC Name

1H-indole

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H

InChI Key

SIKJAQJRHWYJAI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN2

Solubility

SOL IN HOT WATER, HOT ALC, ETHER, BENZENE
1 G IN 2 ML OF 70% ALC
SOL IN TOLUENE
Soluble in fixed oils; insoluble in mineral oil and glycerol.
For more Solubility (Complete) data for INDOLE (6 total), please visit the HSDB record page.
3.56 mg/mL
Soluble in fixed oils and propylene glycol; Insoluble in glycerol
Soluble (in ethanol)

Synonyms

Indole; AI3-01540; AI3 01540; AI301540; Ketole; 1-Benzo(b)pyrrole; 1H-Indole

Canonical SMILES

C1=CC=C2C(=C1)C=CN2

Description

The exact mass of the compound Indole is 117.0578 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3560 mg/l (at 25 °c)0.03 msol in hot water, hot alc, ether, benzene1 g in 2 ml of 70% alcsol in toluenesoluble in fixed oils; insoluble in mineral oil and glycerol.soluble in oxygenated solvents.in water= 3560 mg/l at 25 °c3.56 mg/mlsoluble in fixed oils and propylene glycol; insoluble in glycerolsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1964. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Building Block for Bioactive Molecules

Indole serves as the core structure for a vast array of biologically active molecules found in nature, including:

  • Tryptophan: An essential amino acid crucial for protein synthesis and the precursor to various neurotransmitters like serotonin and melatonin )
  • Plant hormones: Indole-3-acetic acid (IAA) acts as a plant auxin, regulating growth and development
  • Alkaloids: Complex molecules with diverse biological effects, such as vinca alkaloids used in cancer treatment and the psychoactive compound lysergic acid diethylamide (LSD) )

The versatile nature of the indole ring allows for various modifications, leading to a vast library of potential drug candidates with diverse pharmacological activities.

Drug Discovery and Development

Due to its presence in numerous bioactive molecules, indole serves as a valuable scaffold in drug discovery. Researchers can modify the core indole structure to create novel compounds with potential therapeutic applications:

  • Anticancer drugs: Indole derivatives are being explored for their potential to target cancer cells due to their ability to inhibit cell proliferation and induce apoptosis (programmed cell death) BioMed Central: )
  • Antimicrobial agents: Certain indole derivatives exhibit antibacterial and antifungal properties, making them promising candidates for combating infectious diseases Royal Society of Chemistry:
  • Neurological drugs: Indole-based structures are being investigated for their potential to modulate neurotransmitter activity, with applications in treating neurodegenerative diseases and mental health disorders )

The ongoing research in indole chemistry holds significant promise for the development of novel therapeutic agents for various medical conditions.

Material Science Applications

Beyond its role in drug discovery, indole's unique properties are being explored for material science applications:

  • Organic electronics: Indole-based materials are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic solar cells due to their tunable electronic properties American Chemical Society:
  • Sensors: Researchers are exploring the use of indole derivatives in developing chemical sensors for the detection of specific molecules Royal Society of Chemistry:

Indole is a heterocyclic organic compound with the molecular formula C8H7NC_8H_7N. It features a bicyclic structure composed of a benzene ring fused to a pyrrole ring, specifically at the 2 and 3 positions, forming what is known as 2,3-benzopyrrole . Indole is typically a colorless solid that possesses a pleasant fragrance in dilute solutions and has a melting point of approximately 52.5°C (126.5°F) . This compound is naturally occurring in various sources, including flower oils such as jasmine and orange blossom, coal tar, and fecal matter .

Indole was first isolated in 1866 and has since been recognized for its role in the biosynthesis of several important compounds, including tryptophan (an essential amino acid) and indoleacetic acid (a plant hormone) .

, including:

  • Electrophilic Substitution: Indole can react with electrophiles at the carbon atoms of the benzene ring or the nitrogen atom of the pyrrole ring. Common electrophiles include halogens and nitro groups.
  • Friedel-Crafts Reactions: Indole can participate in Friedel-Crafts acylation or alkylation to form substituted indoles.
  • Oxidation: Indole can be oxidized to form indigo or other derivatives by using oxidizing agents like potassium permanganate.
  • Reduction: Indole can be reduced to indoline through catalytic hydrogenation or other reducing agents .

Indole exhibits significant biological activity and is a precursor to many biologically relevant compounds. Some key aspects include:

  • Metabolite of Tryptophan: Indole is produced from tryptophan metabolism by gut microbiota, impacting gut health and metabolic processes .
  • Pharmacological Properties: Various indole derivatives have shown potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. For example, compounds like psilocybin (derived from mushrooms) exhibit psychoactive properties due to their indole structure .
  • Hormonal Activity: Indoleacetic acid, derived from indole, plays a crucial role in plant growth regulation by promoting root development .

Indole can be synthesized through several methods:

  • Fischer Indole Synthesis: This method involves heating phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
  • Bischler-Napieralski Reaction: A reaction involving the condensation of o-nitrotoluene with an amine followed by reduction.
  • Cyclization of Phenylhydrazine and Pyruvic Acid: A common laboratory method where phenylhydrazine reacts with pyruvic acid under acidic conditions to yield indole .

Indole has diverse applications across various fields:

  • Pharmaceuticals: Used as a building block for synthesizing numerous drugs and biologically active compounds.
  • Agriculture: Employed in the formulation of plant growth regulators such as indoleacetic acid.
  • Fragrance Industry: Utilized in perfumery due to its pleasant aroma at low concentrations .
  • Dyes: Indole derivatives are used in dye production, notably indigo dye .

Research indicates that indole interacts with various biological systems:

  • Gut Microbiome: Indole acts as a signaling molecule influencing gut health and immune responses. It modulates the activity of gut microbiota, impacting metabolic health .
  • Drug Interactions: Some studies suggest that indole derivatives may interact with neurotransmitter systems, particularly serotonin receptors, which could have implications for mood regulation and mental health treatments .

Several compounds share structural similarities with indole. Here are some notable examples:

CompoundStructure TypeUnique Features
TryptophanAmino AcidEssential amino acid involved in protein synthesis; precursor to serotonin.
IndigoDioxoindoleA natural dye derived from the oxidation of indole; used widely in textiles.
PsilocybinPhosphorylated IndoleA psychoactive compound found in certain mushrooms; acts on serotonin receptors.
ReserpineIndole AlkaloidUsed as an antihypertensive agent; affects neurotransmitter levels.
StrychnineIndole AlkaloidA potent neurotoxin; affects the central nervous system.

Indole's unique bicyclic structure allows it to participate in diverse

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White to yellowish solid with an unpleasant odor; Pleasant odor in dilute solutions; Turns red when exposed to light or air; [Hawley] White or yellow crystalline powder; [MSDSonline]
Solid
White lustrous, flakey crystalline solid; Unpleasant odour at high concentration, odour becomes floral at higher dilutions

Color/Form

LEAFLETS (WATER, PETROLEUM), CRYSTALS (ETHER)
Colorless to yellowish scales, turning red on exposure to light and air.
WHITE CRYSTALLINE SOLID
Colorless, shiny flakes

XLogP3

2.1

Hydrogen Bond Donor Count

1

Exact Mass

117.057849228 g/mol

Monoisotopic Mass

117.057849228 g/mol

Boiling Point

253 °C @ 762 mm Hg; 128-133 °C @ 28 mm Hg
253.00 to 254.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Density

1.22 g/cu m at 25 °C

LogP

2.14
2.14 (LogP)
Log P= 2.14
2.14

Odor

ALMOST FLORAL ODOR WHEN HIGHLY PURIFIED, OTHERWISE EXHIBITS CHARACTERISTIC ODOR OF FECES
Unpleasant odor in high concentration but pleasant in dilute solution.
Light jasmine odo

Appearance

Solid powder

Melting Point

52 °C
Heat of Formation= 1.5660X10+8 J/kmol; Heat of Fusion at the Melting Point= 9.0000X10+6 J/kmol
52.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8724FJW4M5

Related CAS

64809-15-0
82451-55-6

GHS Hazard Statements

Aggregated GHS information provided by 1850 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (99.03%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The effects of heterocyclic cmpd on hepatic xenobiotic metabolizing enzymes were studied in mice. Female CD-1 mice were admin 5 u mol/kg coumarin, trimethylene oxide (TMO), or trimethylene sulfide (TMS) for 6 days by gavage, or benzofuran, indole, or indole-3-carbinol (IC) daily for 10 days. Animals were /sacrificed/ 1 or 2 days after the last dose; livers were removed and assayed for epoxide hydrolase, glutathione-S-transferase (GST), reduced NADH-quinone-reductase (NADH/QR), glucose-6-phosphate-dehydrogenase (G6PDH), glutathione-reductase (GSSG-red), uridine-diphosphate-glucose-dehydrogenase (UDPGDH), aniline-hydroxylase, 7-ethoxycoumarin-deethylase (ECOD), and cytochrome-c-reductase (cyt-c-red) activities, and cytochrome p450. All cmpd except indole, significantly enhanced epoxide hydrolase activity. GST activities were elevated by all cmpd except TMO and TMS. NADH/QR activity was incr only by coumarin and benzofuran. Indole incr only GST, UDPGDH and cyt-c-red activities. IC enhanced GST, UDPGDH, cyt-c-red, epoxide hydrolase and cytochrome p450 and related monooxygenase activities. Benzofuran and coumarin showed more varied responses. Both cmpd incr epoxide hydrolase, GST and NADH/QR activities. Benzofuran decr cytochrome p450 content and elevated ECOD activity.

Vapor Pressure

0.01 [mmHg]
0.0122 mm Hg at 25 °C

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

120-72-9

Metabolism Metabolites

INDOLE UNDERGOES SCISSION OF PYRROLE RING TO YIELD N-FORMYLANTHRANILIC ACID, AN UNSTABLE COMPD WHICH DECOMP INTO ANTHRANILIC ACID & FORMIC ACID. INDOLE IS FIRST HYDROXYLATED TO GIVE INDOXYL & THEN ISATIN, & IT IS PROBABLY LATTER WHICH UNDERGOES HYDROLYTIC RING OPENING.
...INDOLE IS METABOLIZED BY RAT TO INDOXYL, OXINDOLE, 5-HYDROXYOXINDOLE & ISATIN...
YIELDS 2,2-BIS(3-INDOLYL)INDOXYL IN HORSERADISH. DEOXYVIOLACEIN IN CHROMOBACTERIUM. CIS-6,7-DIHYDRO-6,7-DIHYDROXYINDOLE PROBABLY IN PSEUDOMONAS. /FROM TABLE/
YIELDS 3,3'-DIINDOLYLACETIC ACID IN PEA. O-FORMAMIDOBENZALDEHYDE IN TECOMA. 3-HYDROXYOXINDOLE IN COCCUS. /FROM TABLE/
For more Metabolism/Metabolites (Complete) data for INDOLE (10 total), please visit the HSDB record page.
Indole has known human metabolites that include Indoxyl, 6-Hydroxyindole, and Oxindole.

Wikipedia

Indole
BD-1047

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

PREPN FROM O-FORMOTOLUIDE: TYSON, ORG SYN COLL VOL III, 479 (1955); BY DEHYDROCYCLIZING ORTHO ALKYL ANILINES: ERNER ET AL, US PATENT 2,953,575 (1960 TO HOUDRY PROCESS); FROM N-(2-TOLYL)-N'-METHYL-N'-PHENYLFORMAMIDINE: LORENZ ET AL, J ORG CHEM 30, 2531 (1965).
OBTAINED FROM 240-260 °C FRACTION FROM COAL TAR: WEISSGERBER, CHEMISCHE BERICHTE 43, 3520 (1910); FROM FECES: BERGEIM, J BIOL CHEM 32, 17 (1917).
CAN BE PREPARED ALSO BY REDN OF INDOXYL, INDOXYL CARBOXYLIC ACID, OR INDIGO.
INDOLE IS PRODUCED BY CONDENSING ANILINE WITH BENZOIN IN THE PRESENCE OF ZINC CHLORIDE
For more Methods of Manufacturing (Complete) data for INDOLE (6 total), please visit the HSDB record page.

General Manufacturing Information

1H-Indole: ACTIVE
REPORTED USES: NON-ALCOHOLIC BEVERAGE 0.26 PPM, ICE CREAMS, ICES, ETC 0.28 PPM; CANDY 0.50 PPM, BAKED GOODS 0.58 PPM, GELATINS & PUDDINGS 0.02-0.40 PPM.
FEMA NUMBER 2593
Adult corn rootworms are attracted strongly to a variety of kairomones, including indole...

Analytic Laboratory Methods

SIMULTANEOUS GAS CHROMATOGRAPHIC ANALYSIS OF LOWER FATTY ACIDS, PHENOLS AND INDOLES USING A GLASS CAPILLARY COLUMN.
GAS, THIN LAYER & COLUMN CHROMATOGRAPHY WERE USED TO DETERMINE INDOLE IN FRESH MANURE & ANAEROBIC PIT LIQUOR EXTRACTS.
INDOLES & CARBAZOLES WERE ISOLATED FROM CIGARET SMOKE CONDENSATE BY 4-STEP PROCEDURE WHICH INVOLVED EXTRACTION WITH WATER, SILICIC ACID CHROMATOGRAPHY, GEL FILTRATION CHROMATOGRAPHY & GAS CHROMATOGRAPHY.
A COLLABORATIVE STUDY OF GAS-LIQUID CHROMATOGRAPHIC DETERMINATION OF INDOLE IN SHRIMP.
For more Analytic Laboratory Methods (Complete) data for INDOLE (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

THE DETECTION, IDENTIFICATION AND MEASUREMENT OF INDOLE, TRYPTAMINE AND 2-PHENETHYLAMINE IN PUTREFYING HUMAN TISSUE. DETERMINATIVE PROCEDURES: GAS CHROMATOGRAPHY, SPECTRAL, & MASS SPECTRAL METHODS.

Interactions

POSITIVE INOTROPIC EFFECTS OF INDOLE ON ISOLATED GUINEA PIG ATRIA WAS ANTAGONIZED BY PROPRANOLOL & PRETREATMENT WITH RESERPINE.

Stability Shelf Life

NOT VERY STABLE ON EXPOSURE TO LIGHT (TURNS RED)

Dates

Modify: 2023-08-15

Microbiome analysis combined with targeted metabolomics reveal immunological anti-tumor activity of icariside I in a melanoma mouse model

Gui Chen, Zheng Cao, Zunji Shi, Hehua Lei, Chuan Chen, Peihong Yuan, Fang Wu, Caixiang Liu, Manyuan Dong, Yuchen Song, Jinlin Zhou, Yujing Lu, Limin Zhang
PMID: 34088571   DOI: 10.1016/j.biopha.2021.111542

Abstract

Recent studies report that the gut microbiome can enhance systemic and antitumor immunity by modulating responses to antibody immunotherapy in melanoma patients. In this study, we found that icariside I, a novel anti-cancer agent isolated from Epimedium, significantly inhibited B16F10 melanoma growth in vivo through regulation of gut microbiota and host immunity. Oral administration of icariside I improved the microbiota community structure with marked restoration of Lactobacillus spp. and Bifidobacterium spp. abundance in the cecal contents of tumor-bearing mice. We also found that icariside I improves the levels of microbiota-derived metabolites such as short-chain fatty acids (SCFAs) and indole derivatives, consequently promoting repair of the intestinal barrier and reducing systemic inflammation of tumor-bearing mice. Icariside I exhibited strong immunological anti-tumor activity, directly manifested by up-regulation of multiple lymphocyte subsets including CD4+ and CD8+ T cells or NK and NKT cells in peripheral blood of tumor-bearing mice. Collectively, these results suggest that icariside I, via its microbiome remodeling and host immune regulation properties, may be developed as an anticancer drug.


Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation

Rafaely N Lima, José A C Delgado, Darlon I Bernardi, Roberto G S Berlinck, Nikolaos Kaplaneris, Lutz Ackermann, Márcio W Paixão
PMID: 34002741   DOI: 10.1039/d1cc01822a

Abstract

We report a selective, mild, and efficient C-H functionalization of tryptophan and tryptophan-containing peptides with activated α-bromo-carbonyl compounds under visible-light irradiation. The protocol efficiency is outlined by the wide substrate scope and excellent tolerance of sensitive functional groups present in the amino acid side chains. The method can be successfully extended to access pharmaco-peptide conjugate scaffolds.


Indole Glycosides from Calanthe discolor with Proliferative Activity on Human Hair Follicle Dermal Papilla Cells

Toshio Morikawa, Yoshiaki Manse, Fenglin Luo, Haruko Fukui, Yamato Inoue, Tsuyoshi Kaieda, Kiyofumi Ninomiya, Osamu Muraoka, Masayuki Yoshikawa
PMID: 33952856   DOI: 10.1248/cpb.c21-00006

Abstract

A methanol extract from the underground part of Calanthe discolor Lindl. (Orchidaceae) demonstrated significant proliferative activity on human hair follicle dermal papilla cells (HFDPC, % of control: 120.8 ± 0.2%) at 100 µg/mL against HFDPC. Through bioassay-guided separation of the extract, a new indole glycoside named 6'-O-β-D-apiofuranosylindican (1) was isolated along with six known compounds (2-7) including three indole glycosides. The stereostructure of 1 was elucidated based on its spectroscopic properties and chemical characteristics. Among the isolates, 1 (110.0 ± 1.0%), glucoindican (3, 123.9 ± 6.8%), and calanthoside (4, 158.6 ± 7.1%) showed significant proliferative activity at 100 µM. Furthermore, the active indole glycosides (1, 3, and 4) upregulated the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor-7 (FGF-7) mRNA and protein in HFDPC, which could be the mechanism of their proliferative activity.


Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities

Asmaa Sakr, Samar Rezq, Samy M Ibrahim, Eman Soliman, Mohamed M Baraka, Damian G Romero, Hend Kothayer
PMID: 34338135   DOI: 10.1080/14756366.2021.1956912

Abstract

Novel quinazolinones conjugated with indole acetamide
, ibuprofen (
or thioacetohydrazide (
and
) were designed to increase COX-2 selectivity. The three synthesised series exhibited superior COX-2 selectivity compared with the previously reported quinazolinones and their NSAID analogue and had equipotent COX-2 selectivity as celecoxib. Compared with celecoxib,
,
, and
showed similar anti-inflammatory activity
, while
and
showed superior inhibition of the inflammatory mediator nitric oxide, and
showed greater antioxidant potential in macrophages cells. Moreover, all selected compounds showed improved analgesic activity and
completely abolished the pain response. Additionally, compound
showed anticancer activity in tested cell lines HCT116, HT29, and HCA7. Docking results were consistent with COX-1/2 enzyme assay results.
studies suggest their high oral bioavailability. The overall findings for compounds (
and
) support their potential role as anti-inflammatory agents.


Cu-Catalyzed Dimerization of Indole Derived Oxime Acetate for Synthesis of Biimidazo[1,2-

Tao Xie, Qi-Bang Sui, Lu-Zhe Qin, Xiaoan Wen, Hongbin Sun, Qing-Long Xu, Le Zhen
PMID: 33779172   DOI: 10.1021/acs.joc.1c00010

Abstract

A copper-mediated cyclization and dimerization of indole derived oxime acetate was developed to generate a series of biimidazo[1,2-
]indole scaffolds with two contiguous stereogenic quaternary carbons in one step.


Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications

Lucia Kovacikova, Marta Soltesova Prnova, Magdalena Majekova, Andrej Bohac, Cimen Karasu, Milan Stefek
PMID: 34066081   DOI: 10.3390/molecules26102867

Abstract

Aldose reductase (AR, ALR2), the first enzyme of the polyol pathway, is implicated in the pathophysiology of diabetic complications. Aldose reductase inhibitors (ARIs) thus present a promising therapeutic approach to treat a wide array of diabetic complications. Moreover, a therapeutic potential of ARIs in the treatment of chronic inflammation-related pathologies and several genetic metabolic disorders has been recently indicated. Substituted indoles are an interesting group of compounds with a plethora of biological activities. This article reviews a series of indole-based bifunctional aldose reductase inhibitors/antioxidants (ARIs/AOs) developed during recent years. Experimental results obtained in in vitro, ex vivo, and in vivo models of diabetic complications are presented. Structure-activity relationships with respect to carboxymethyl pharmacophore regioisomerization and core scaffold modification are discussed along with the criteria of 'drug-likeness". Novel promising structures of putative multifunctional ARIs/AOs are designed.


Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity

Patricia Mowery, Madison M Filkorn, Brianna Hurysz, Deborah O Kwansare, Megan M Lafferty, Marissa A McFadden, Namita D Neerukonda, Roslyn R Patel, Kelsey Pierce, Kaitlynn A Sockett, Nathanyal J Truax, Nathan R Webster, Erin T Pelkey
PMID: 33775833   DOI: 10.1016/j.bmcl.2021.127991

Abstract

Analogs of diarylpyrrolinone lead compound 1 were prepared and tested for anti-proliferative activity in U-937 cancer cells. Alterations of 1 focused on modifying the two nitrogen atoms: a) the pyrrolinone nitrogen atom was substituted with a propyl group or replaced with an oxygen atom (furanone), and b) the substituents on the indole nitrogen were varied. These changes led to the discovery of a furanone analog 3b with sub-micromolar anti-cancer potency and tubulin polymerization inhibition activity.


Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates

Reem I Al-Wabli, Mona A Alsulami, Sarah I Bukhari, Nadine M S Moubayed, Maha S Al-Mutairi, Mohamed I Attia
PMID: 33920952   DOI: 10.3390/molecules26082292

Abstract

The increasing prevalence of microbial infections and the emergence of resistance to the currently available antimicrobial drugs urged the development of potent new chemical entities with eminent pharmacokinetic and/or pharmacodynamic profiles. Thus, a series of new indole-triazole conjugates
was designed and synthesized to be assessed as new antimicrobial candidates using the diameter of the inhibition zone and minimum inhibitory concentration assays against certain microbial strains. Their in vitro antibacterial evaluation revealed good to moderate activity against most of the tested Gram-negative strains with diameter of the inhibition zone (DIZ) values in the range of 11-15 mm and minimum inhibition concentration (MIC) values around 250 µg/mL. Meanwhile, their in vitro antifungal evaluation demonstrated a potent activity against
with MIC value as low as 2 µg/mL for most of the tested compounds. Moreover, compound
is the most potent congener with an MIC value of 2 µg/mL against
.


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